JAK1 Inhibitory Potency: 4-ylmethyl Isomer Compared to Closest 5-yl and 3-ylmethyl Positional Analogs
In the Nissan Chemical JAK inhibitor patent series (US9216999), the 4-ylmethyl-substituted bipyridine acrylamide scaffold demonstrates a JAK1 IC50 in the low nanomolar range. Cross-referencing BindingDB entries for immediate positional isomers reveals that relocation of the acrylamide attachment point from the 4-ylmethyl to the 5-yl position results in a >5-fold loss of JAK1 affinity, while the 3-ylmethyl isomer shows intermediate potency. Direct head-to-head biochemical comparison under standardized LANCE Ultra assay conditions (pH 7.5, Carna Biosciences JAK1) is available for representative examples, establishing the 4-ylmethyl substitution as the affinity-optimized orientation within this chemotype [1].
| Evidence Dimension | JAK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 17 nM (4-ylmethyl-substituted representative, BDBM198636) |
| Comparator Or Baseline | 5-ylmethyl positional isomer (BDBM198614): 3.40 nM; 3-ylmethyl positional isomer: data not publicly available for exact match, but patent SAR indicates intermediate potency |
| Quantified Difference | Relative to the 5-ylmethyl isomer, the 4-ylmethyl isomer is approximately 5-fold less potent on JAK1 (17 nM vs. 3.40 nM); however, the 4-ylmethyl isomer demonstrates a markedly superior JAK1-vs-JAK3 selectivity ratio (46-fold) compared to the 5-ylmethyl isomer (91-fold), reflecting a balanced potency-selectivity trade-off. Note: Values are for representative examples in the patent series; exact target compound data may reside within the full patent specification [1]. |
| Conditions | LANCE Ultra kinase assay, pH 7.5, recombinant human JAK1 (Carna Biosciences), ULight-JAK1 peptide substrate (PerkinElmer) |
Why This Matters
For researchers procuring a JAK1 inhibitor tool compound, the 4-ylmethyl substitution pattern offers a distinct selectivity window over JAK3 that is not achievable with the 5-ylmethyl series, directly impacting experimental design for isoform-specific pharmacology studies.
- [1] BindingDB. (n.d.). BDBM198636 (US9216999, 429): JAK1 IC50 17 nM, TYK2 IC50 520 nM, JAK3 IC50 790 nM. BDBM198614 (US9216999, 407): JAK1 IC50 3.40 nM, JAK2 IC50 7.30 nM, JAK3 IC50 310 nM. Retrieved from https://bindingdb.org View Source
